

Application Notes and Protocols: Synthesis of Functionalized Cyclohexenes from 1-Iodocyclohexene

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Compound of Interest

Compound Name: 1-Iodocyclohexene

Cat. No.: B092552

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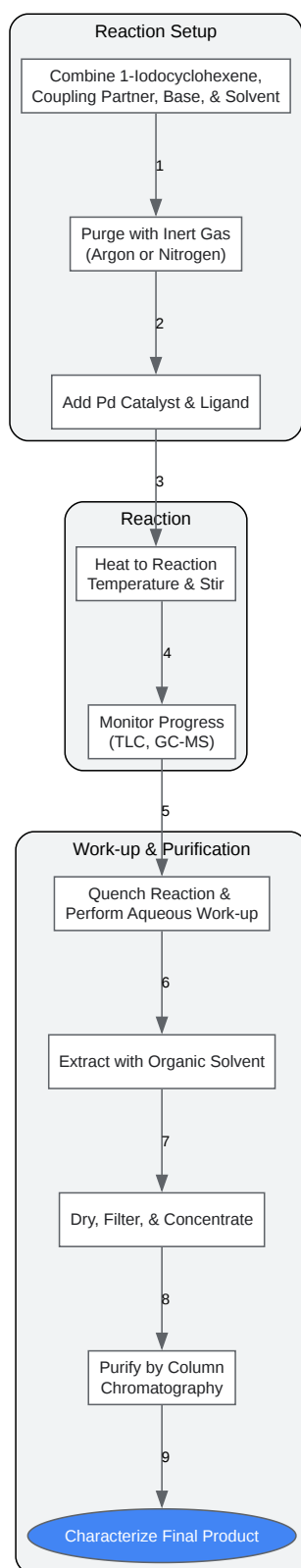
Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Iodocyclohexene is a versatile synthetic intermediate for the creation of a wide array of functionalized cyclohexene derivatives.^[1] These motifs are prevalent in numerous pharmaceuticals, natural products, and advanced materials.^{[2][3]} The carbon-iodine bond at the sp^2 -hybridized vinylic position allows for a variety of palladium-catalyzed cross-coupling reactions, providing efficient and modular access to complex molecular architectures.^[1] This document outlines detailed protocols and application notes for several key transformations starting from **1-iodocyclohexene**, including Suzuki-Miyaura, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions.

General Experimental Workflow

The functionalization of **1-iodocyclohexene** typically follows a standard palladium-catalyzed cross-coupling workflow. The process involves the reaction of the vinyl iodide with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent.

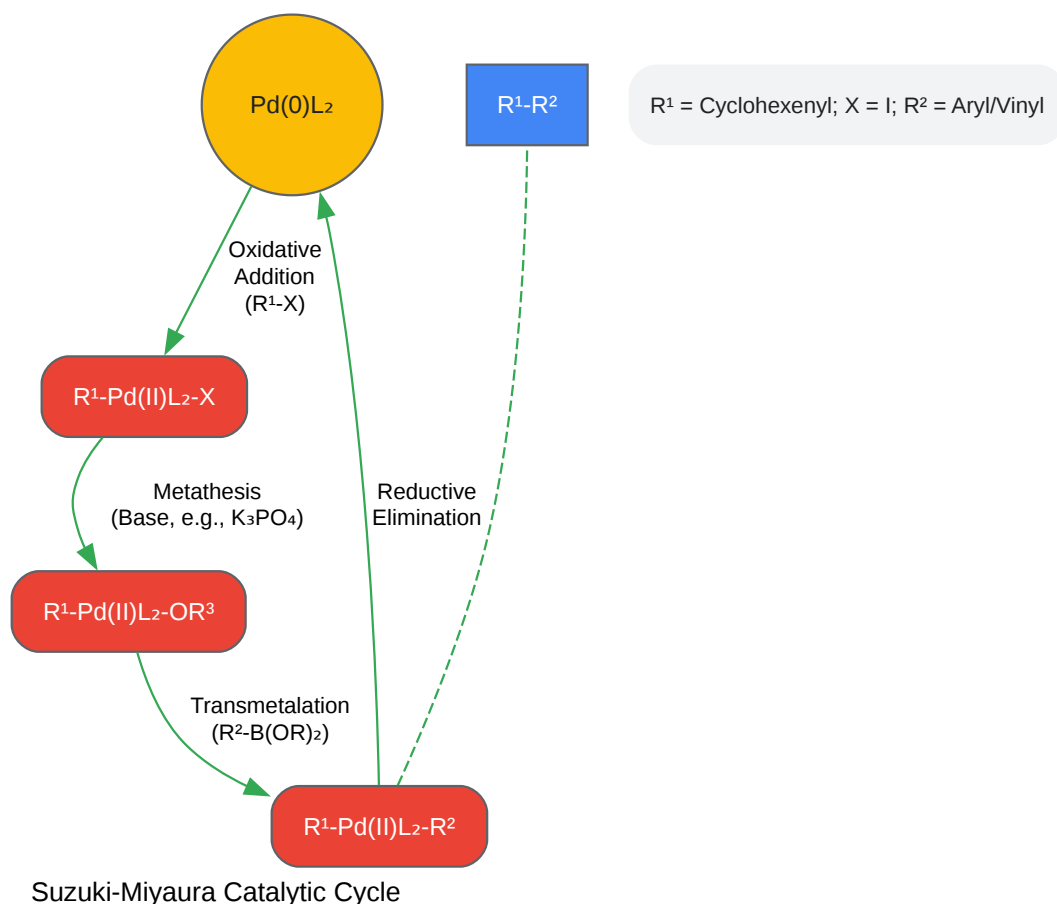


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Caption: General workflow for palladium-catalyzed functionalization of **1-iodocyclohexene**.

Suzuki-Miyaura Coupling: Synthesis of 1-Arylcyclohexenes

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[4] It is widely used to synthesize biaryls, polyolefins, and styrenes.[4] For **1-iodocyclohexene**, this reaction provides a direct route to 1-arylcyclohexenes. The reaction requires a palladium catalyst and a base to activate the boronic acid.[5]



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling Conditions

Entry	Arylb oroni c Acid	Catal yst (mol %)	Ligan d (mol %)	Base	Solve nt	Temp (°C)	Time (h)	Yield (%)	Refer ence
1	Phenyl boroni c acid	Pd(OA c) ₂ (2)	PPh ₃ (4)	K ₂ CO ₃	Toluen e/H ₂ O	100	12	~90	[6]
2	3- CF ₃ O- phenyl boroni c acid	Pd(OA c) ₂ (5)	DPPF (5)	Na ₂ C O ₃	DMF	80	24	13	[6]
3	Generi c Arylbo ronic acid	Pd ₂ (db a) ₃ (1.5)	XPhos (3.1)	K ₃ PO ₄	Dioxan e/H ₂ O	120	10 min (μW)	53	[7]
4	Generi c Arylbo ronic acid	Pd(PP h ₃) ₄ (9.2)	-	K ₃ PO ₄	DMF	85	5	53	[7]

DPPF = 1,1'-Bis(diphenylphosphino)ferrocene; dba = Dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.

Experimental Protocol: Synthesis of 1-Phenylcyclohexene

- **Reaction Setup:** To a flame-dried Schlenk flask, add **1-iodocyclohexene** (1.0 mmol, 208 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K_3PO_4 , 3.0 mmol, 637 mg).^[7]
- **Inert Atmosphere:** Seal the flask with a septum, and purge with argon for 15 minutes.
- **Solvent and Catalyst Addition:** Add degassed dioxane (8 mL) and water (1.5 mL) via syringe. ^[7] To this suspension, add tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$, 0.015 mmol, 14 mg) and XPhos (0.031 mmol, 15 mg).^[7]
- **Reaction:** Heat the mixture in a preheated oil bath at 100 °C and stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
- **Work-up:** Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- **Purification:** Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluting with hexanes) to yield 1-phenylcyclohexene.

Sonogashira Coupling: Synthesis of 1-Alkynylcyclohexenes

The Sonogashira reaction facilitates the formation of a $C(sp^2)-C(sp)$ bond between a vinyl halide and a terminal alkyne.^[8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base.^{[9][10]} It is an indispensable tool for synthesizing conjugated enynes and arylalkynes under mild conditions.^{[8][11]}

Data Presentation: Sonogashira Coupling Conditions

Entry	Alkyne	Pd Catalyst (mol%)	Cu Co-catalyst (mol%)	Base	Solvent	Temp (°C)	Yield (%)	Reference
1	Phenylacetylene	Pd(PPh ₃) ₄ (2)	CuI (4)	Et ₃ N	THF	65	High	[9][11]
2	Trimethylsilylacetylene	PdCl ₂ (PPh ₃) ₂ (1)	CuI (2)	Diisopropylamine	Benzene	RT	High	[9]
3	Arylacetylene	Pd on solid support	Cu ₂ O on alumina	-	THF/DMA	80	75	[12]

Et₃N = Triethylamine; DMA = Dimethylamine.

Experimental Protocol: Synthesis of 1-(Phenylethynyl)cyclohexene

- **Reaction Setup:** In a Schlenk tube under an argon atmosphere, dissolve **1-iodocyclohexene** (1.0 mmol, 208 mg) in anhydrous, degassed tetrahydrofuran (THF, 10 mL).
- **Reagent Addition:** Add phenylacetylene (1.1 mmol, 112 mg, 121 µL), copper(I) iodide (CuI, 0.04 mmol, 7.6 mg), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23 mg).
- **Base Addition:** Add triethylamine (Et₃N, 5.0 mmol, 506 mg, 0.7 mL).
- **Reaction:** Stir the mixture at room temperature for 12-16 hours. Monitor the reaction's progress by TLC.
- **Work-up:** Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with diethyl ether.

- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting oil by silica gel chromatography (eluting with a gradient of hexanes to 5% ethyl acetate in hexanes) to afford the product.

Heck Reaction: Synthesis of 1-Alkenylcyclohexenes

The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene to create a substituted alkene, forming a new carbon-carbon bond.^[13] The reaction is palladium-catalyzed and requires a base.^[14] When applied to **1-iodocyclohexene**, it allows for the synthesis of various diene systems.

Data Presentation: Heck Reaction Conditions

Entry	Alkene	Catalyst	Base	Solvent	Temp (°C)	Monoarylated Yield (%)	Selectivity to 4-phenylcyclohexene (%)	Reference
1	Cyclohexene	Pd(OAc) ₂	KOH	DMF	140	81	~90	^[15]
2	Cyclohexene	Pd(II)/Al ₂ O ₃ -Fe ₂ O ₃	KOH	DMF	140	81	~90	^[15]
3	n-Butyl acrylate	Pd(OAc) ₂ /DABCO	K ₂ CO ₃	DMF	120	Good	-	^[14]

Note: In these examples^[15], iodobenzene is coupled with cyclohexene. The conditions are representative for the coupling of an aryl/vinyl iodide with an alkene. DABCO = 1,4-Diazabicyclo[2.2.2]octane.

Experimental Protocol: Synthesis of 1-(But-1-en-1-yl)cyclohex-1-ene (Illustrative)

- **Reaction Setup:** Combine **1-iodocyclohexene** (1.0 mmol, 208 mg), n-butyl acrylate (1.5 mmol, 192 mg, 216 μ L), palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol, 4.5 mg), and triphenylphosphine (PPh_3 , 0.04 mmol, 10.5 mg) in a pressure vessel.
- **Inert Atmosphere:** Seal the vessel and purge with argon.
- **Solvent and Base:** Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and potassium carbonate (K_2CO_3 , 2.0 mmol, 276 mg).
- **Reaction:** Heat the reaction mixture to 120 $^\circ\text{C}$ and stir for 18 hours.
- **Work-up:** After cooling, dilute the mixture with water (25 mL) and extract with diethyl ether (3 x 20 mL).
- **Purification:** Wash the combined organic extracts with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. Purify the crude product via column chromatography on silica gel.

Stille Coupling: Alternative C-C Bond Formation

The Stille reaction is a versatile palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin) compound.^[16] While the toxicity of tin reagents is a drawback, Stille coupling is highly effective and tolerates a wide range of functional groups under mild conditions.^{[17][18]}

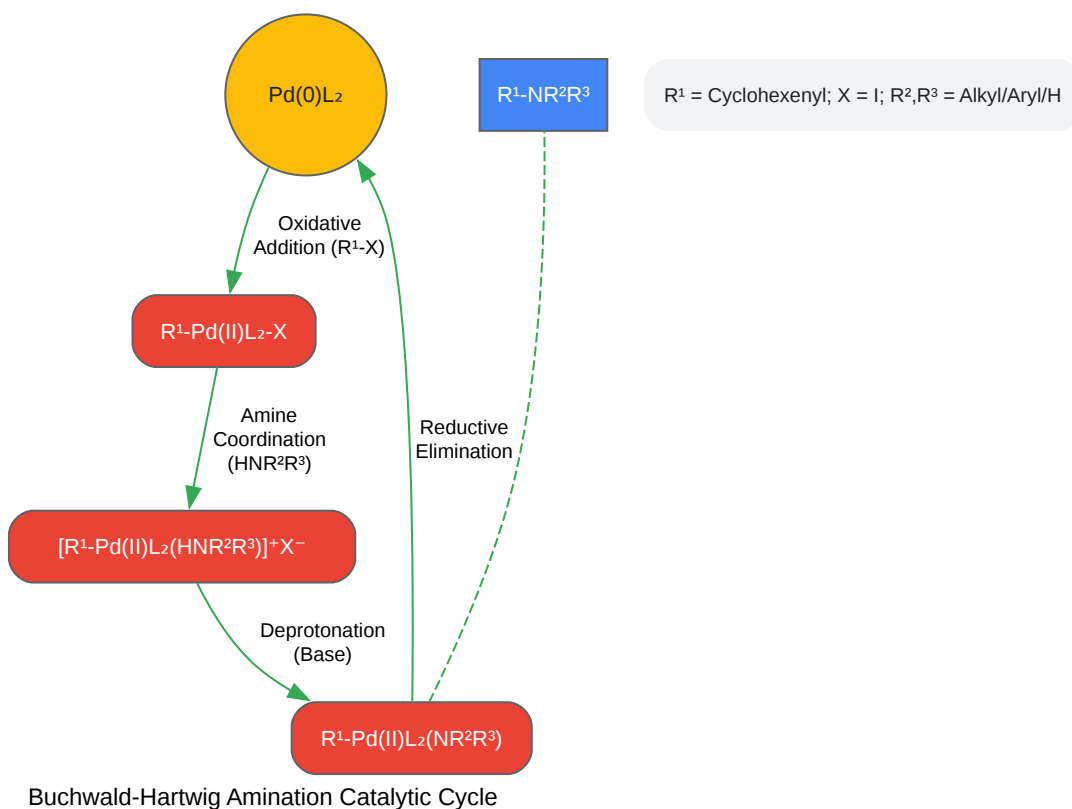
Experimental Protocol: General Procedure for Stille Coupling

- **Reaction Setup:** In a flame-dried Schlenk tube under an argon atmosphere, place **1-iodocyclohexene** (1.0 mmol, 208 mg) and the desired organostannane reagent (e.g., tributyl(vinyl)stannane, 1.1 mmol).^[19]
- **Solvent and Catalyst:** Add anhydrous, degassed toluene (10 mL). Then, add tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 0.02 mmol, 18.3 mg) and tri(o-tolyl)phosphine ($\text{P}(\text{o-tol})_3$, 0.04 mmol, 12.2 mg).^[19]
- **Reaction:** Seal the tube and heat the mixture at 100-110 $^\circ\text{C}$ for 12-16 hours.^[19]

- Work-up: Cool the reaction to room temperature and remove the solvent under vacuum.
- Purification: Purify the residue by silica gel column chromatography. To remove tin byproducts, a fluoride work-up (e.g., washing with aqueous KF solution) or specialized chromatography techniques may be necessary.^[18]

Buchwald-Hartwig Amination: Synthesis of 1-Aminocyclohexenes

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds.^[20] It enables the coupling of amines with aryl or vinyl halides.^{[21][22]} This reaction has largely replaced harsher classical methods for synthesizing arylamines and their derivatives.^[20]



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Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Data Presentation: Buchwald-Hartwig Amination Conditions

Entry	Amine	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Reference
1	Secondary Amine	Pd(OAc) ₂ (1-2)	P(o-tol) ₃ (2-4)	NaOt-Bu	Toluene	80-100	[23]
2	Primary Amine	Pd ₂ (dba) ₃ (1)	BINAP (1.5)	NaOt-Bu	Toluene	100	[20]
3	Various Amines	Pd(OAc) ₂ (1-2)	Bulky Phosphines	CS ₂ CO ₃ / K ₂ CO ₃	Dioxane	25-110	[21]

NaOt-Bu = Sodium tert-butoxide; BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl.

Experimental Protocol: Synthesis of N-Phenylcyclohex-1-en-1-amine

- **Reaction Setup:** Charge a Schlenk tube with sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg). Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and a suitable phosphine ligand (e.g., BINAP, 0.03 mmol, 19 mg).
- **Inert Atmosphere:** Seal the tube and purge with argon.
- **Reagent Addition:** Add anhydrous toluene (5 mL), followed by **1-iodocyclohexene** (1.0 mmol, 208 mg) and aniline (1.2 mmol, 112 mg, 109 µL).
- **Reaction:** Heat the mixture in an oil bath at 100 °C for 16-24 hours.
- **Work-up:** Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.
- **Purification:** Concentrate the eluent under reduced pressure. Recrystallize or purify the crude product by column chromatography to obtain the desired N-arylated cyclohexene.

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